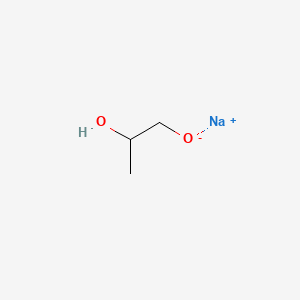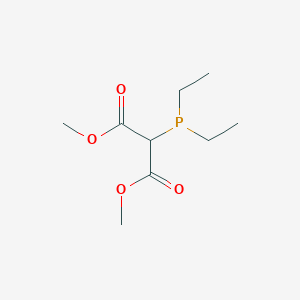
Dimethyl (diethylphosphanyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both ester and phosphanyl functional groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (diethylphosphanyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphanyl compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl (diethylphosphanyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl (diethylphosphanyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate:
Dimethyl propanedioate: Similar to diethyl propanedioate but with methyl ester groups instead of ethyl.
Dimethyl fumarate: An ester compound with applications in medicine, particularly in the treatment of multiple sclerosis.
Uniqueness
Dimethyl (diethylphosphanyl)propanedioate is unique due to the presence of both ester and phosphanyl functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
58334-31-9 |
|---|---|
Molekularformel |
C9H17O4P |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
dimethyl 2-diethylphosphanylpropanedioate |
InChI |
InChI=1S/C9H17O4P/c1-5-14(6-2)7(8(10)12-3)9(11)13-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
QNYJFQUIGNTRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


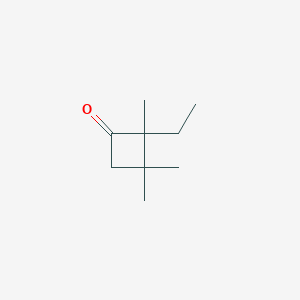
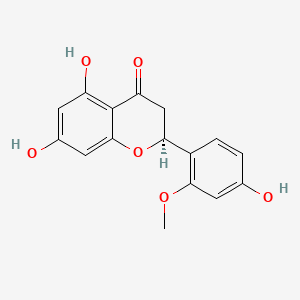
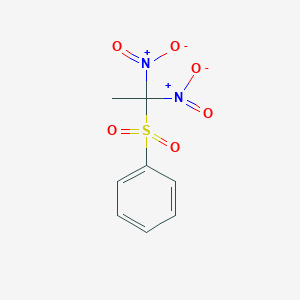
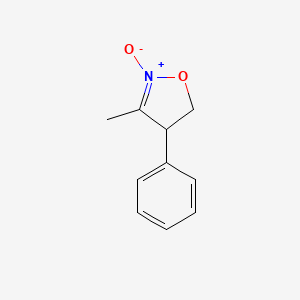
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
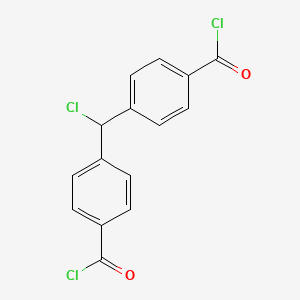
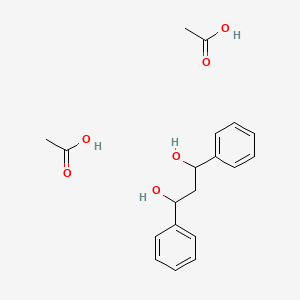
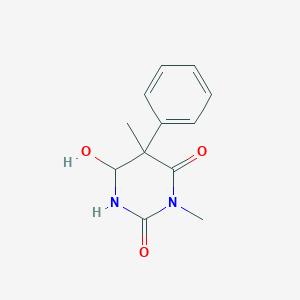
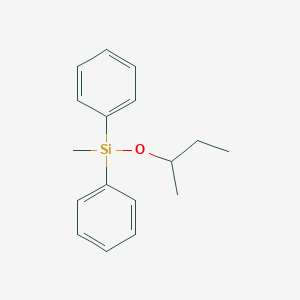
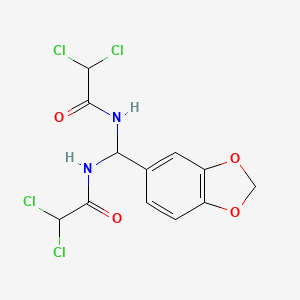

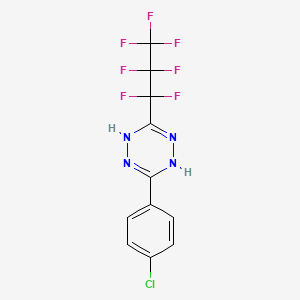
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
